molecular formula C19H18N2O5S B2815549 4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 518331-22-1

4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B2815549
CAS No.: 518331-22-1
M. Wt: 386.42
InChI Key: WKUGCUMNEYRUDV-UHFFFAOYSA-N
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Description

The compound “4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a nitro group and a tetrahydrodibenzofuran ring, which could contribute to its chemical properties and potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzenesulfonamide moiety would likely contribute to the polarity of the molecule, while the tetrahydrodibenzofuran ring could potentially influence its three-dimensional conformation .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Generation for Cancer Treatment : The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated remarkable properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. These features indicate potential applications in cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Drug Design and Molecular Docking

  • Cyclooxygenase-2 Inhibition : A study on the synthesis and crystal structure of a specific N-benzyl-2-nitrobenzenesulfonamide derivative highlighted its application in molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. This work underscores the utility of such compounds in designing inhibitors for specific enzymes involved in inflammatory processes (Al-Hourani et al., 2016).

Chemical Synthesis and Drug Discovery

  • Diverse Chemical Transformations : Benzenesulfonamides have been used as key intermediates in solid-phase synthesis, demonstrating versatility in generating a variety of privileged scaffolds. This review highlights their application in mining the chemical space for drug discovery and other chemical transformations (Fülöpová & Soural, 2015).

Anticancer Activity

  • Evaluation of Anticancer Activity : Research on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules revealed their potential for anticancer activity. Certain compounds exhibited significant activity against various human cancer cell lines, highlighting the therapeutic potential of benzenesulfonamide derivatives in oncology (Kumar et al., 2015).

Antifungal and Antibacterial Applications

  • Antifungal and Antibacterial Agents : Novel sulfamoylbenzoates showing significant cytotoxic activity against Malassezia furfur were identified, suggesting their potential as drug candidates against skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).

Future Directions

Given the complexity of this molecule and the presence of several functional groups known to have biological activity, it could be a promising candidate for further study in medicinal chemistry or drug discovery. Future research could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and biological activities .

Properties

IUPAC Name

4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12-6-8-14(11-17(12)21(22)23)27(24,25)20-13-7-9-19-16(10-13)15-4-2-3-5-18(15)26-19/h6-11,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGCUMNEYRUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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